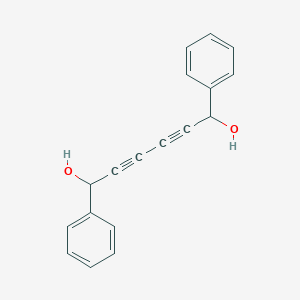

1,6-Diphenylhexa-2,4-diyne-1,6-diol

Description

1,6-Diphenylhexa-2,4-diyne-1,6-diol (commonly referred to as 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol in literature) is a wheel-and-axle host compound first synthesized by Toda and Akagi in 1968 . This molecule features a linear diyne "axle" capped with bulky phenyl groups ("wheels") at both ends, creating a rigid, planar structure. The diol functional groups at the termini enable hydrogen bonding, making it a versatile host for supramolecular inclusion complexes. Its applications span chiral resolution , photochemical reactions , and selective guest encapsulation .

Properties

Molecular Formula |

C18H14O2 |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

1,6-diphenylhexa-2,4-diyne-1,6-diol |

InChI |

InChI=1S/C18H14O2/c19-17(15-9-3-1-4-10-15)13-7-8-14-18(20)16-11-5-2-6-12-16/h1-6,9-12,17-20H |

InChI Key |

GQGBKILINAQEQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C#CC#CC(C2=CC=CC=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Hexadiyne-1,6-diol, 1,6-diphenyl- can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with phenylacetylene in the presence of a catalyst such as copper(I) iodide. The reaction typically occurs under inert gas atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The diol moiety undergoes oxidation under controlled conditions:

-

Oxidation to diketones : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or neutral media converts the hydroxyl groups to ketones. This reaction proceeds via a two-step mechanism involving the formation of a diradical intermediate.

-

Selective oxidation : Using milder agents like Dess-Martin periodinane selectively oxidizes one hydroxyl group while preserving the alkyne bonds.

Conditions and Outcomes

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 0–5°C, 12 h | 1,6-Diphenylhexa-2,4-diyne-1,6-dione | 78 | |

| Dess-Martin periodinane | RT, 2 h, CH₂Cl₂ | Monoketone intermediate | 65 |

Photochemical Reactions

The diyne system participates in [2+2] cycloadditions under UV irradiation:

-

Photodimerization : In the presence of chiral supramolecular hosts (e.g., 1,6-bis(2-chlorophenyl)-1,6-diphenylhexa-2,4-diyne-1,6-diol), the compound forms syn-head-head dimers with near-quantitative regio- and stereoselectivity . This reaction is facilitated by preorganization within the host-guest complex, aligning the reactive orbitals optimally.

Key Parameters

-

Wavelength: 365 nm

-

Reaction Time: 6 h

Polymerization

The conjugated diyne backbone enables polymerization via thermal or catalytic methods:

-

Thermal polymerization : Heating above 150°C initiates a radical chain-growth mechanism, producing poly(1,6-diphenylhexa-2,4-diyne-1,6-diol) with alternating single and triple bonds.

-

Catalytic polymerization : Copper(I) iodide catalyzes step-growth polymerization, yielding polymers with enhanced conductivity.

Polymer Properties

| Method | Conductivity (S/cm) | Thermal Stability (°C) | Source |

|---|---|---|---|

| Thermal | 10⁻⁶ | 220 | |

| Cu(I)-catalyzed | 10⁻³ | 250 |

Nucleophilic Additions

The terminal alkynes undergo nucleophilic additions:

-

Hydroamination : Reaction with primary amines (e.g., benzylamine) in the presence of gold(III) chloride forms β-amino alkyne derivatives.

-

Hydrothiolation : Thiols add across the triple bond under basic conditions, producing vinyl sulfides.

Representative Reaction

Esterification and Etherification

The hydroxyl groups react with acylating or alkylating agents:

-

Acetylation : Acetic anhydride in pyridine yields the diacetate derivative.

-

Methylation : Dimethyl sulfate in alkaline media produces the dimethyl ether.

Reaction Efficiency

| Derivative | Reagent | Yield (%) | Source |

|---|---|---|---|

| Diacetate | Ac₂O, pyridine | 92 | |

| Dimethyl ether | (CH₃)₂SO₄, NaOH | 85 |

Coordination Chemistry

The diol acts as a bidentate ligand for transition metals:

-

Copper complexes : Forms stable complexes with Cu(I) and Cu(II), which are catalytically active in click chemistry.

-

Silver adducts : Coordinates with AgNO₃ to generate supramolecular networks, as observed in X-ray crystallography studies .

Comparative Reactivity

The phenyl substituents significantly influence reactivity:

-

Electronic effects : Electron-withdrawing phenyl groups stabilize radical intermediates during oxidation.

-

Steric effects : Bulkiness of phenyl rings limits access to the triple bonds in nucleophilic additions.

Scientific Research Applications

2,4-Hexadiyne-1,6-diol, 1,6-diphenyl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of 2,4-Hexadiyne-1,6-diol, 1,6-diphenyl- involves its ability to undergo polymerization and other chemical transformations. The compound’s diacetylene backbone allows it to form highly conjugated polymers with unique optical and electronic properties.

Comparison with Similar Compounds

Structural Analogues: Axle Length and Substitution

The compound is compared to structurally similar wheel-and-axle diols, particularly 1,1,4,4-tetraphenylbut-2-yne-1,4-diol (shorter axle) and 1,6-di(o-chlorophenyl)-1,6-diphenylhexa-2,4-diyne-1,6-diol (chlorinated variant).

Key Findings :

- Axle Length : Longer axles (6-carbon) in 1,6-diphenylhexa-2,4-diyne-1,6-diol enable encapsulation of bulkier guests (e.g., chalcones, coumarins) compared to shorter analogues .

- Substitution: Chlorinated phenyl groups improve chiral recognition, achieving near-100% enantiomeric excess for selenoxides .

Host-Guest Selectivity

Studies by Caira et al. demonstrated 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol outperforms shorter analogues in separating isomers (e.g., 3,5-lutidine vs. 2-aminobenzonitrile) due to its extended cavity . In contrast, 1,1,4,4-tetraphenylbut-2-yne-1,4-diol exhibits lower selectivity for larger guests .

Photochemical Reactivity

The diyne moiety in 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol facilitates [2+2] photodimerization of chalcones in solid-state inclusion complexes, achieving 90% photoconversion . Shorter analogues lack this reactivity due to insufficient spacing for guest alignment.

Stability and Desolvation Kinetics

Caira et al. analyzed desolvation kinetics for 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol inclusion compounds with DMF and DMSO. The host retained structural integrity up to 150°C , with desolvation rates dependent on guest size . Shorter analogues decompose at lower temperatures due to weaker hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,6-Diphenylhexa-2,4-diyne-1,6-diol, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves Sonogashira coupling or oxidative dimerization of terminal alkynes. Optimize reaction conditions (e.g., catalyst loading, temperature, solvent polarity) using design-of-experiment (DoE) approaches. Monitor intermediates via TLC or GC-MS for reaction progression . Purification via column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is recommended. Confirm purity using melting point analysis and -NMR (e.g., sharp singlet for diol protons at δ 2.5–3.0 ppm) .

Q. How can the physical properties (e.g., solubility, crystallinity) of this compound be systematically characterized?

- Methodological Answer : Perform solubility tests in solvents of varying polarity (e.g., water, ethanol, DMSO) under controlled temperatures. Crystallinity is assessed via X-ray diffraction (XRD) to determine lattice parameters. Differential Scanning Calorimetry (DSC) can identify phase transitions, while dynamic light scattering (DLS) measures aggregation tendencies in solution .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Use -NMR and -NMR to verify phenyl group signals (aromatic protons at δ 7.0–7.5 ppm) and diyne/diol backbone. IR spectroscopy confirms O-H stretches (~3200–3400 cm) and C≡C stretches (~2100–2260 cm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps. Experimentally, compare reaction rates and regioselectivity in Diels-Alder or Huisgen cycloadditions using substituent-modified dienophiles. Analyze regiochemical outcomes via -NMR coupling constants and XRD .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound in polymerization reactions?

- Methodological Answer : Replicate studies under standardized conditions (e.g., inert atmosphere, controlled initiator ratios). Use gel permeation chromatography (GPC) to compare molecular weight distributions. Investigate batch-to-batch purity variations via HPLC. Apply multivariate regression to isolate variables (e.g., solvent, temperature) causing discrepancies .

Q. How can computational modeling predict the supramolecular assembly of this compound in crystal lattices?

- Methodological Answer : Employ Mercury software for crystal packing analysis. Simulate hydrogen-bonding networks and π-π interactions using molecular dynamics (MD) simulations. Validate predictions with XRD data, focusing on intermolecular distances (e.g., O-H···O < 2.8 Å) and dihedral angles .

Q. What are the challenges in quantifying the photostability of this compound under UV irradiation, and how can they be mitigated?

- Methodological Answer : Use a UV chamber with calibrated intensity (e.g., 365 nm, 10 mW/cm). Monitor degradation via UV-Vis spectroscopy (absorbance loss at λ) and LC-MS for byproduct identification. Control oxygen levels using Schlenk lines to distinguish oxidative vs. photolytic pathways .

Methodological Best Practices

- Experimental Design : Apply factorial designs to screen multiple variables (e.g., temperature, catalyst) efficiently. Use ANOVA to identify significant factors .

- Safety Protocols : Handle diynes under inert atmospheres (N/Ar) to prevent explosive polymerization. Use blast shields and remote monitoring for high-temperature reactions .

- Data Reporting : Adhere to CHEMDNER guidelines for compound nomenclature. Cross-validate spectral data with databases (e.g., SciFinder, Reaxys) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.